Lipophilicity: Methylene Spacer Effect
The target compound exhibits a computed XLogP3 of –0.3, compared with –0.5 for the direct-linked analog 4-(4H-1,2,4-triazol-4-yl)piperidine (CID 45088326), representing a ΔXLogP of +0.2 units arising solely from the methylene spacer [1][2]. This modest increase in predicted lipophilicity is expected to enhance membrane permeability while maintaining aqueous solubility within acceptable limits for CNS-exposed chemotypes. The difference, though small in absolute terms, is quantitatively meaningful in lead optimization where every 0.1 log unit shift in lipophilicity can influence logD-driven off-target promiscuity and metabolic clearance [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.3 |
| Comparator Or Baseline | 4-(4H-1,2,4-Triazol-4-yl)piperidine (direct C–N link, CID 45088326): XLogP3 = –0.5 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | PubChem-computed XLogP3 version 3.0; no experimental logP data available for direct comparison |
Why This Matters
This quantifiable lipophilicity shift is a selection-relevant parameter for medicinal chemistry teams optimizing CNS penetration vs. metabolic liability in fragment-growing campaigns.
- [1] PubChem CID 58408429 – 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine. National Center for Biotechnology Information, accessed May 2026. View Source
- [2] PubChem CID 45088326 – 4-(4H-1,2,4-Triazol-4-yl)piperidine. National Center for Biotechnology Information, accessed May 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov, 2010; 5(3): 235-248. (Cited as general principle for lipophilicity-driven promiscuity.) View Source
